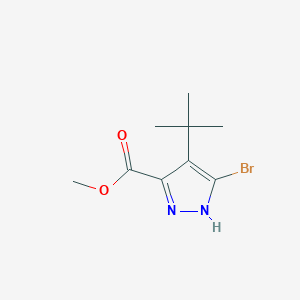
2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-5-(trifluoromethyl)pyrimidine” is a compound that has been mentioned in various sources . It’s a solid substance with a molecular weight of 226.98 . Another related compound is “2-Bromo-5-(trifluoromethyl)aniline”, which is used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(trifluoromethyl)aniline” has been reported . Its molecular formula is C7H5BrF3N, with an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da .
Physical And Chemical Properties Analysis
“2-Bromo-5-(trifluoromethyl)aniline” is a solid substance . Its molecular formula is C7H5BBrF3O2, with an average mass of 268.824 Da and a monoisotopic mass of 267.951813 Da .
Aplicaciones Científicas De Investigación
CO2 Capture
One notable application is in the development of task-specific ionic liquids for CO2 capture. The reaction of imidazole derivatives with bromoalkanes, followed by anion exchange, yields new ionic liquids capable of sequestering CO2 as a carbamate salt. Such ionic liquids are highlighted for their efficiency in CO2 capture, comparable to commercial amine sequestering agents, with the advantages of being nonvolatile and functional without water (Bates et al., 2002).
Synthesis of Heterocycles
Imidazole derivatives serve as crucial intermediates in the synthesis of various heterocyclic compounds. For instance, the cyclic imidate 5-(bromomethyl)-2-iminotetrahydrofuran hydrobromide, related to 2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide, is used for the synthesis of benzazoles and quinazolinones, offering mild reaction conditions and versatile post-reaction modifications (Fantin et al., 1993).
Amidine Synthesis
Another application is in the synthesis of amidines, where trifluoro- and trichloroethyl imidates, closely related to 2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide, have been used as reagents. These imidates facilitate the preparation of amidines under mild conditions, showcasing their utility in organic synthesis (Caron et al., 2010).
Catalysis and Oxidation
Imidazole derivatives are also explored in catalysis, such as in the oxidation of sulfides to sulfoxides using imidazole tribromide immobilized on magnetic nanoparticles. This novel catalyst demonstrates high activity under solvent-free conditions at room temperature, offering an efficient and recyclable option for sulfide oxidation (Otokesh et al., 2015).
Molecular Magnetic Materials
Additionally, imidazole derivatives play a role in the development of molecular magnetic materials. Complexes derived from bisthienylethenes containing imidazole units exhibit slow magnetic relaxation and photochromic behavior, suggesting applications in data storage and photoswitching devices (Cao et al., 2015).
Safety and Hazards
The safety data sheet for “2-Bromo-5-(trifluoromethyl)aniline” indicates that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2.BrH/c5-3-9-1-2(10-3)4(6,7)8;/h1H,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDSGWLSKZTAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)C(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2172572-77-7 |
Source


|
| Record name | 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Benzothiazol-2-yl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2723070.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2723071.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2723072.png)
![N-ethyl-N-[4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2723073.png)



![8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723079.png)



